5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the methylsulfonyl group enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the methylsulfonyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of azides with acetylenedicarboxylic acid esters can yield the pyrazolo[1,5-a]pyrazine core . The methylsulfonyl group can then be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The use of catalysts and solvents that enhance the reaction efficiency and reduce by-products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazines depending on the nucleophile used.
Scientific Research Applications
5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as a kinase inhibitor and in the treatment of various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the methylsulfonyl group enhances its binding affinity and specificity . The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: Known for their biological potential and similar structural features.
Pyrazolo[1,5-a]pyrimidines: Used in various applications, including as fluorophores and in medicinal chemistry.
Uniqueness
5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine is unique due to the presence of the methylsulfonyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H12N4O2S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H12N4O2S/c1-14(12,13)10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5,8H2,1H3 |
InChI Key |
JZRKNTQBVLYAQD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN2C(=C(C=N2)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.